4-Amino-3,5-dinitropyridine
Overview
Description
4-Amino-3,5-dinitropyridine is a heterocyclic compound with the molecular formula C5H4N4O4 It is characterized by the presence of an amino group at the 4-position and nitro groups at the 3- and 5-positions on the pyridine ring
Scientific Research Applications
4-Amino-3,5-dinitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and energetic materials.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
Target of Action
It is known that 4-amino-3,5-dinitropyridine is a type of energetic material , which suggests that its targets could be related to energy production or release in certain chemical reactions.
Mode of Action
It’s known that this compound decomposes at about 290 °c . This decomposition could be a key part of its mode of action, particularly if it is used as an energetic material.
Biochemical Pathways
Given its classification as an energetic material , it may be involved in pathways related to energy production or release.
Pharmacokinetics
Its decomposition at about 290 °c could impact its bioavailability, as it suggests that the compound may break down under certain conditions.
Result of Action
Its decomposition at about 290 °c suggests that it could have significant effects in systems or environments where high temperatures are involved.
Action Environment
Environmental factors could significantly influence the action, efficacy, and stability of this compound. For instance, its decomposition at about 290 °C suggests that temperature is a key environmental factor. In environments with temperatures near or exceeding this threshold, the compound may decompose and its action may be altered.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a strong electron-withdrawing ability This property could potentially influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its strong electron-withdrawing ability , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Amino-3,5-dinitropyridine over time in laboratory settings have been studied. The compound has been shown to decompose at about 290 °C . Information on the long-term effects of this compound on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dinitropyridine typically involves the nitration of 4-aminopyridine. The process can be summarized as follows :
Stage 1: 4-aminopyridine is slowly added to sulfuric acid cooled in an ice bath to 0°C.
Stage 2: Fuming nitric acid is added dropwise, maintaining the temperature below 10°C.
Stage 3: The mixture is allowed to warm to room temperature over the course of one hour.
Stage 4: The mixture is heated to 85°C, and additional fuming nitric acid is added slowly.
Stage 5: After 30 minutes, the mixture is cooled to room temperature, neutralized with sodium carbonate, and extracted with ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Potassium permanganate in liquid ammonia.
Major Products:
Oxidation: 2,4,6-Triamino-3,5-dinitropyridine-1-oxide.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Mono-, di-, and triamino derivatives.
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: Similar in structure but with chlorine atoms instead of nitro groups.
2-Amino-4-methyl-3-nitropyridine: Contains a methyl group and a single nitro group.
2,4,6-Triamino-3,5-dinitropyridine-1-oxide: A more oxidized derivative with additional amino groups.
Properties
IUPAC Name |
3,5-dinitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQRKITTGSLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297230 | |
Record name | 4-Amino-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31793-29-0 | |
Record name | 31793-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 4-Amino-3,5-dinitropyridine derivatives in these studies?
A1: The research highlights a facile and efficient synthetic route for producing a variety of this compound derivatives. [, ] This method employs a one-step nitration of 2-chloropyridin-4-amine (1) to create the dinitrated product. [] This is followed by nucleophilic substitution reactions with various reagents under mild conditions. [] This approach offers an advantage over previous methods that may have involved harsher conditions or multiple steps.
Q2: What types of substitutions are possible on the this compound scaffold using this method?
A2: The research demonstrates the versatility of this synthetic route by showcasing substitutions at the 2-position of the pyridine ring. Successful examples include incorporating azide, fluoride, ammonia, methylamine, and 4-nitroimidazole. [, ] Notably, the azide derivative can undergo further ring closure to form 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide. []
Q3: What analytical techniques were used to confirm the structure of the synthesized this compound derivatives?
A3: While the provided abstracts do not explicitly state the analytical techniques used for all derivatives, one paper mentions the use of 1H NMR, IR spectroscopy, and mass spectrometry to characterize the synthesized aminonitropyridines and byproducts. []
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